molecular formula C14H17ClN2O2 B613135 H-beta-Ala-4MbetaNA HCl CAS No. 100900-08-1

H-beta-Ala-4MbetaNA HCl

Cat. No.: B613135
CAS No.: 100900-08-1
M. Wt: 280.75
InChI Key: IOLBPBGTFRGYOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-Ala-4MbetaNA HCl involves the reaction of beta-alanine with 4-methyl-beta-naphthylamine under specific conditions to form the desired product. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification methods such as chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

H-beta-Ala-4MbetaNA HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

H-beta-Ala-4MbetaNA HCl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-beta-Ala-4MbetaNA HCl involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to H-beta-Ala-4MbetaNA HCl include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it particularly useful in proteomics research. Its hydrochloride salt form enhances its solubility and stability, making it easier to handle and use in various experimental conditions .

Properties

IUPAC Name

3-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-18-13-9-11(16-14(17)6-7-15)8-10-4-2-3-5-12(10)13;/h2-5,8-9H,6-7,15H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLBPBGTFRGYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669540
Record name N-(4-Methoxynaphthalen-2-yl)-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-08-1
Record name Propanamide, 3-amino-N-(4-methoxy-2-naphthalenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100900-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxynaphthalen-2-yl)-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine 4-methoxy-β-naphthylamide hydrochloride
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